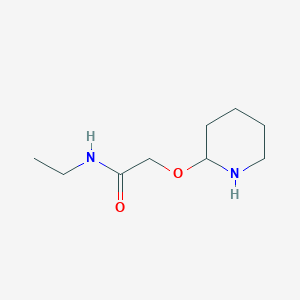

N-Ethyl-2-(piperidin-2-yloxy)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

N-ethyl-2-piperidin-2-yloxyacetamide |

InChI |

InChI=1S/C9H18N2O2/c1-2-10-8(12)7-13-9-5-3-4-6-11-9/h9,11H,2-7H2,1H3,(H,10,12) |

InChI Key |

LWSJEQMJSOQWEN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)COC1CCCCN1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Ethyl 2 Piperidin 2 Yloxy Acetamide

General Synthetic Routes for Acetamide (B32628) Derivatives Containing Piperidine (B6355638) Moieties

The synthesis of acetamide derivatives that incorporate a piperidine ring generally involves a series of well-established chemical transformations. These routes focus on the sequential or convergent assembly of the core components of the target molecule.

Precursor Synthesis and Key Intermediates for Piperidin-2-yloxy Linkage

A crucial step in the synthesis is the formation of the piperidin-2-yloxy linkage, which necessitates the preparation of key precursors. A common precursor for the piperidine portion is a protected 2-hydroxypiperidine. The synthesis of substituted piperidines can be achieved through various methods, including the reduction of corresponding pyridine (B92270) derivatives. For instance, the hydrogenation of substituted pyridines is a popular and effective approach. nih.gov

Another key intermediate is the acetamide side chain, which can be derived from chloroacetyl chloride. This reagent can react with a protected 2-hydroxypiperidine to form an ester, which can then be converted to the desired ether linkage under appropriate conditions.

Formation of the Acetamide Bond: Coupling Reactions and Conditions

The formation of the amide bond is a fundamental reaction in the synthesis of N-Ethyl-2-(piperidin-2-yloxy)acetamide. hepatochem.com This is typically achieved through the coupling of a carboxylic acid and an amine. hepatochem.com The carboxylic acid component, in this case, a derivative of (piperidin-2-yloxy)acetic acid, needs to be activated to facilitate the reaction with ethylamine (B1201723). hepatochem.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). hepatochem.comluxembourg-bio.com These reagents activate the carboxylic acid, allowing for nucleophilic attack by the amine. hepatochem.com Additives such as 1-hydroxy-1H-benzotriazole (HOBt) are often used to improve reaction efficiency and reduce side reactions. luxembourg-bio.com The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

| Coupling Reagent | Additive | Solvent | General Conditions |

| DCC | HOBt | DCM | Room temperature |

| DIC | HOBt | DMF | 0°C to room temperature |

| HATU | DIPEA | DMF | Room temperature |

| T3P | Pyridine | Acetonitrile | Room temperature to 50°C |

Introduction of the N-Ethyl Substituent

The N-ethyl group can be introduced in several ways. One common method is the use of ethylamine in the amide bond formation step, as described above. nih.gov Alternatively, N-alkylation of a primary amide can be performed. organic-chemistry.org This can be achieved by reacting the primary amide with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. organic-chemistry.org Ruthenium-catalyzed N-alkylation of amides using ethanol (B145695) has also been reported as an efficient method. nih.gov

Regioselective Considerations for Piperidin-2-yloxy Attachment

The attachment of the acetamide group to the 2-position of the piperidine ring requires careful regioselective control. researchgate.net The synthesis of 2-substituted piperidines is a well-studied area of heterocyclic chemistry. nih.govresearchgate.net One approach involves the use of a starting material that already contains a functional group at the 2-position, which can then be converted to the desired ether linkage. For example, N-protected 2-piperidone (B129406) can be reduced to the corresponding 2-hydroxypiperidine.

Alternatively, directed ortho-metalation strategies on N-protected piperidines can be employed to introduce a functional group at the 2-position. The choice of the N-protecting group can influence the regioselectivity of such reactions.

Advanced Synthetic Strategies and Improvements

Advances in synthetic methodology have led to more efficient and selective routes for the preparation of complex piperidine derivatives.

Stereoselective Synthesis of this compound Enantiomers

The piperidine ring in this compound contains a stereocenter at the 2-position. The stereoselective synthesis of the individual enantiomers is of significant interest. This can be achieved through several approaches.

One method involves the use of a chiral starting material, such as an enantiomerically pure amino acid, to construct the piperidine ring. For example, chiral lactams can be used as precursors for the synthesis of enantiopure 2-substituted piperidines. researchgate.net

Another strategy is the use of a chiral catalyst in a key synthetic step. For instance, asymmetric hydrogenation of a suitable pyridine precursor using a chiral catalyst can yield an enantiomerically enriched piperidine derivative. nih.gov Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of substituted piperidines. nih.gov

Furthermore, enzymatic resolutions can be employed to separate a racemic mixture of the final compound or a key intermediate. Transaminases, for example, have been used for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. acs.org

| Strategy | Description |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials derived from natural sources. |

| Asymmetric Catalysis | Employment of chiral catalysts to induce stereoselectivity in a key reaction step. |

| Enzymatic Resolution | Separation of a racemic mixture using enzymes that selectively react with one enantiomer. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.itmdpi.com Applying these principles to the synthesis of this compound involves optimizing reaction conditions, solvents, and catalysts to enhance sustainability. researchgate.net An efficient green chemistry approach to synthesizing N-substituted piperidones, key precursors for piperidine derivatives, has been developed, presenting significant advantages over classical methods like the Dieckman approach. researchgate.netnih.gov

Key green strategies applicable to the synthesis include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or ionic liquids can significantly reduce the environmental impact. mdpi.com For instance, certain syntheses of piperidine derivatives have been successfully performed in ethanol. nih.gov

Alternative Energy Sources: Microwave and ultrasonic irradiation can accelerate reaction rates, often leading to higher yields and reduced by-product formation in shorter time frames compared to conventional heating. mdpi.com

Catalysis: The use of heterogeneous or reusable catalysts, such as metal-organic frameworks or functionalized nanoparticles, can minimize waste and allow for easier product purification. Hydrogenation of pyridine precursors to form the piperidine ring, a key step, often relies on metal catalysts that can be optimized for efficiency and recyclability. mdpi.com

The following table summarizes potential green chemistry approaches for the synthesis of piperidine-based compounds.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Alternative Solvents | Use of ethanol, water, or γ-valerolactone (GVL) instead of chlorinated solvents. unibo.it | Reduced toxicity and environmental pollution. |

| Energy Efficiency | Microwave-assisted or ultrasound-assisted reactions. mdpi.com | Faster reaction times, lower energy consumption. |

| Catalysis | Use of reusable heterogeneous catalysts for hydrogenation or C-N bond formation. | Simplified purification, reduced catalyst waste. |

| Atom Economy | Employing cycloaddition or cascade reactions that incorporate most atoms from reactants into the final product. 20.210.105 | Minimized waste generation. |

One-Pot Synthesis and Cascade Reactions

One-pot syntheses and cascade reactions represent highly efficient strategies for constructing complex molecules like this compound. 20.210.105 These methods combine multiple reaction steps into a single operation without isolating intermediates, thereby saving time, reagents, and reducing waste. mdpi.com Such approaches are considered a cornerstone of green chemistry due to their inherent efficiency and atom economy. 20.210.105

The construction of the core piperidine ring is often amenable to cascade reactions. For example, a tandem protocol involving amide activation, reduction, and intramolecular nucleophilic substitution can be used to form piperidines from halogenated amides in a single pot. mdpi.com Similarly, organocatalyzed asymmetric aza-Diels-Alder reactions can initiate a sequence to deliver complex ring-fused piperidine derivatives with high stereoselectivity. nih.gov These sophisticated reactions can establish multiple stereocenters and build significant molecular complexity in a single, efficient transformation. scispace.comresearchgate.net

Synthesis of Structural Analogues and this compound Derivatives

The synthesis of structural analogues is a fundamental aspect of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). By modifying different parts of the parent molecule, researchers can fine-tune its properties for specific applications.

Modifications on the Piperidine Ring: Position and Substitution Patterns

The piperidine ring serves as a versatile scaffold that can be modified in numerous ways. mdpi.comsemanticscholar.org Substituents can be introduced at various positions on the ring to alter the molecule's steric and electronic properties. Common synthetic strategies include the hydrogenation of substituted pyridines or intramolecular cyclization of functionalized linear precursors. mdpi.com For instance, a general synthesis scheme for piperidine modification can involve coupling reactions, such as Suzuki coupling with arylboronic acids, to introduce substituents onto the ring nitrogen or carbon atoms. nih.gov

| Modification Type | Synthetic Approach | Example Reagents/Conditions | Reference |

| N-Arylation | Suzuki Coupling | Arylboronic acids, Pd(PPh3)4, Na2CO3 | nih.gov |

| C-Alkylation/Arylation | Metal-catalyzed cross-coupling | Grignard reagents, organolithium compounds | mdpi.com |

| Ring Formation | Intramolecular Cyclization | Gold(I)-catalyzed oxidative amination of alkenes | semanticscholar.org |

Alterations at the N-Ethyl Moiety and Acetamide Backbone

The N-ethyl acetamide side chain offers multiple points for modification. The N-ethyl group can be readily varied by using different primary amines during the final amidation step of the synthesis. For example, analogues such as N-methyl, N-propyl, or N-benzyl derivatives can be synthesized to probe the effect of steric bulk near the amide nitrogen. Theoretical studies on related compounds like N-ethyl,N-methylacetamide have explored the conformational preferences that arise from such substitutions. researchgate.net

The acetamide linker itself can be altered. The length of the alkyl chain between the ether oxygen and the carbonyl group can be extended or shortened. Furthermore, the hydrogen atoms on the acetyl group can be substituted, for instance, with phenyl groups to create derivatives like 2,2-diphenyl-N-(2-piperidin-1-yl-ethyl)-acetamide. nih.gov The synthesis of various 2-phenoxy-N-substituted-acetamide derivatives has been widely reported, demonstrating the feasibility of modifying this part of the molecule. researchgate.netresearchgate.net

Introduction of Heterocyclic and Aromatic Moieties

Incorporating additional heterocyclic or aromatic rings is a common strategy to enhance the biological activity or modulate the physicochemical properties of a lead compound. openmedicinalchemistryjournal.com These moieties can be appended to various positions on the this compound scaffold. For example, a heterocyclic ring like benzothiazole (B30560) could be attached to the acetamide nitrogen, a strategy used in the development of cholinesterase inhibitors. nih.gov Alternatively, functionalized piperazine (B1678402) rings, which are structurally related to piperidine, have been used to synthesize amides of oleanonic and ursonic acids bearing pyridine and furan (B31954) moieties. nih.gov These additions can introduce new hydrogen bonding sites, π-stacking interactions, or metal-coordinating capabilities. rsc.org

| Introduced Moiety | Point of Attachment | Synthetic Method | Example Application |

| Benzothiazole | Acetamide Nitrogen | Amidation with a chloroacetylated benzothiazole precursor. | Cholinesterase inhibitors nih.gov |

| Pyridine/Furan | Piperidine Nitrogen (analogue) | Claisen-Schmidt condensation on a piperazine-amide scaffold. | Anticancer agents nih.gov |

| Phenyl | Acetamide α-carbon | Alkylation of the corresponding enolate. | Modulating steric bulk nih.gov |

Rational Design of Analogues for Targeted Research Applications

The synthesis of the analogues described above is typically guided by a rational design process aimed at developing molecules for specific research purposes. By understanding the interaction of a parent compound with its biological target, medicinal chemists can design new derivatives with improved properties.

For example, in the context of Alzheimer's disease research, derivatives of N-(benzothiazol-2-yl)-acetamide have been synthesized to inhibit key enzymes like acetylcholinesterase (AChE) and β-secretase 1 (BACE-1). nih.gov In another area, phenoxy-acetamide derivatives have been developed as potential anti-cancer and anti-inflammatory agents. researchgate.net The rational design process involves a cycle of designing, synthesizing, and testing new analogues to build a comprehensive SAR profile, ultimately leading to compounds with optimized activity and selectivity for their intended research application.

Advanced Spectroscopic and Structural Characterization of N Ethyl 2 Piperidin 2 Yloxy Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For N-Ethyl-2-(piperidin-2-yloxy)acetamide, ¹H NMR, ¹³C NMR, and 2D NMR techniques would be instrumental in confirming its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment.

Ethyl Group: The ethyl group attached to the amide nitrogen would exhibit a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the adjacent methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons.

Piperidine (B6355638) Ring: The protons on the piperidine ring would show complex multiplets in the aliphatic region of the spectrum. The proton at the C2 position, being attached to the oxygen atom, would likely appear at a downfield chemical shift compared to the other piperidine protons.

Oxymethylene Bridge: The two protons of the -O-CH₂- group linking the piperidine ring to the acetamide (B32628) moiety would likely appear as a singlet or a pair of doublets, depending on their magnetic equivalence.

Amide NH: The proton attached to the amide nitrogen would typically appear as a broad singlet, and its chemical shift can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (Ethyl) | 1.0 - 1.3 | Triplet |

| -CH₂- (Ethyl) | 3.2 - 3.5 | Quartet |

| Piperidine Ring Protons | 1.4 - 3.0 | Multiplets |

| C2-H (Piperidine) | 3.5 - 4.5 | Multiplet |

| -O-CH₂- | 4.0 - 4.5 | Singlet or AB quartet |

| -NH- (Amide) | 7.5 - 8.5 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Amide Carbonyl: The carbonyl carbon (-C=O) of the acetamide group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm.

Piperidine Ring Carbons: The carbon atoms of the piperidine ring would appear in the aliphatic region. The C2 carbon, bonded to the electronegative oxygen atom, would be shifted downfield compared to the other ring carbons.

Ethyl Group Carbons: The two carbons of the ethyl group would be observed in the upfield region of the spectrum.

Oxymethylene Carbon: The carbon of the -O-CH₂- bridge would also be found in the downfield aliphatic region due to the influence of the adjacent oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C=O (Amide) | 170 - 175 |

| -CH₂- (Ethyl) | 35 - 45 |

| -CH₃ (Ethyl) | 10 - 20 |

| Piperidine Ring Carbons | 20 - 50 |

| C2 (Piperidine) | 70 - 80 |

| -O-CH₂- | 60 - 70 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the methylene and methyl protons of the ethyl group, and among the protons of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique would be crucial for establishing the connectivity between the piperidine ring, the oxymethylene bridge, and the acetamide moiety. For example, correlations would be expected between the C2 proton of the piperidine ring and the carbon of the -O-CH₂- group, and between the -O-CH₂- protons and the amide carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Vibrational Frequencies of Acetamide and Piperidine Moieties

The IR spectrum of this compound would be expected to display characteristic absorption bands for the N-substituted amide and the secondary amine within the piperidine ring.

N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide.

C=O Stretch (Amide I): A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the amide group.

N-H Bend (Amide II): An absorption band in the range of 1510-1570 cm⁻¹ would be attributed to the N-H bending vibration.

C-N Stretch: The stretching vibration of the C-N bond in the amide and piperidine moieties would appear in the region of 1000-1350 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the ether linkage would be expected to show a band in the 1000-1300 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl and piperidine groups would be observed in the 2850-3000 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amide N-H | Stretch | 3300 - 3500 |

| Amide C=O | Stretch (Amide I) | 1630 - 1680 |

| Amide N-H | Bend (Amide II) | 1510 - 1570 |

| C-N | Stretch | 1000 - 1350 |

| C-O | Stretch | 1000 - 1300 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₉H₁₈N₂O₂, with a predicted monoisotopic mass of approximately 186.1368 g/mol .

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺). The fragmentation pattern would likely involve cleavage at the bonds adjacent to the nitrogen and oxygen atoms. Common fragmentation pathways could include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring.

Loss of the ethyl group: Fragmentation resulting in the loss of the ethyl group from the amide nitrogen.

Cleavage of the ether bond: Scission of the C-O bond connecting the piperidine ring and the acetamide moiety.

McLafferty rearrangement: If sterically feasible, a rearrangement involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₉H₁₈N₂O₂]⁺ | 186 | Molecular Ion |

| [C₉H₁₉N₂O₂]⁺ | 187 | Protonated Molecular Ion |

| [C₅H₁₀NO]⁺ | 100 | Fragment from cleavage of the ether bond |

| [C₄H₈N₂O]⁺ | 100 | Fragment from cleavage of the ether bond |

| [C₇H₁₃N₂O₂]⁺ | 157 | Loss of the ethyl group (-CH₂CH₃) |

| [C₅H₁₀N]⁺ | 84 | Piperidinyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C9H18N2O2, the theoretical exact mass can be calculated. This experimental value, obtained through HRMS, would then be compared to the theoretical mass to confirm the elemental formula. However, specific HRMS data for this compound is not currently available.

Table 1: Theoretical Mass Data for this compound

| Ion Species | Theoretical m/z |

| [M+H]+ | Data not available |

| [M+Na]+ | Data not available |

Data for the specific isomer this compound is not available. The table is presented as a template for expected data.

Fragmentation Pathway Analysis

The fragmentation pattern of a molecule in a mass spectrometer provides valuable information about its structure. By analyzing the masses of the fragment ions, a fragmentation pathway can be proposed, elucidating the connectivity of atoms within the molecule. A detailed analysis of the fragmentation of this compound would involve identifying characteristic losses, such as the ethylamino group, the acetamide moiety, or cleavages within the piperidine ring. This information, however, is contingent on the acquisition of experimental mass spectrometry data, which is not currently published.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable insights into the molecular conformation, as well as the intermolecular interactions that govern the packing of this compound molecules in the solid state.

Crystal Structure Elucidation and Molecular Conformation

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

This table represents the type of data that would be obtained from an X-ray crystallographic analysis, which is currently unavailable for this compound.

Intermolecular Interactions and Packing Arrangements

The way molecules pack in a crystal is determined by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. An X-ray crystal structure would allow for a detailed analysis of these interactions in this compound. For instance, the amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), suggesting that hydrogen bonding could play a significant role in the crystal packing. The nature and geometry of these interactions would be crucial in understanding the solid-state properties of the compound. Without experimental data, any discussion of these features remains speculative.

Theoretical and Computational Investigations on N Ethyl 2 Piperidin 2 Yloxy Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule.

Molecular Modeling and Dynamics Simulations

These techniques are used to study the behavior of the molecule over time and its interactions with other molecules.

Prediction of Ligand-Target Interactions:If N-Ethyl-2-(piperidin-2-yloxy)acetamide were being investigated as a potential therapeutic agent, molecular docking and dynamics simulations would be employed to predict how it might bind to a biological target, such as a protein receptor. These simulations can provide information on the binding affinity and the specific interactions that stabilize the ligand-target complex.

In the absence of specific research on this compound, the detailed data tables and in-depth research findings requested for this article cannot be generated. The scientific community has yet to publish dedicated computational studies on this particular compound.

Molecular Docking Studies for Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For this compound, molecular docking studies would be a primary step in identifying potential biological targets. Given the structural motifs present in the molecule, several classes of proteins could be hypothesized as potential targets. The piperidine (B6355638) moiety is a common feature in ligands for various receptors and enzymes in the central nervous system. For instance, computational studies on other piperidine-based compounds have explored their affinity for targets like the sigma 1 receptor (S1R), a protein implicated in a variety of neurological conditions. nih.gov Similarly, acetamide (B32628) derivatives have been investigated as inhibitors of enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B). nih.gov

A hypothetical molecular docking study for this compound would involve preparing a 3D model of the compound and docking it into the crystal structures of various potential protein targets. The results are typically scored based on the predicted binding energy, which indicates the stability of the ligand-protein complex. A lower binding energy generally suggests a more favorable interaction.

The validation of a docking protocol is crucial and is often achieved by redocking a co-crystallized ligand into its original protein structure. A root-mean-square deviation (RMSD) value below 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound against Potential Neurological Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 4EY7 | -8.5 | TYR124, TRP286, PHE338 |

| Butyrylcholinesterase (BChE) | 4BDS | -7.9 | TRP82, TYR332, HIS438 |

| Monoamine Oxidase B (MAO-B) | 2V5Z | -9.1 | TYR398, TYR435, ILE199 |

Note: The data in this table is purely hypothetical and for illustrative purposes only. It demonstrates what the output of a molecular docking study might look like.

Structure-Based Drug Design Principles Applied to this compound

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the biological target to guide the design of more potent and selective inhibitors. Following the identification of a promising biological target through methods like molecular docking, SBDD principles can be applied to optimize the lead compound, this compound.

The process involves analyzing the binding pose of the compound within the active site of the target. This analysis reveals key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. For example, analysis might show that the amide group of this compound acts as a hydrogen bond donor or acceptor with specific amino acid residues. nih.gov

Based on this information, modifications can be proposed to enhance these interactions. For instance:

Substitution on the Piperidine Ring: Adding substituents at different positions on the piperidine ring could exploit empty hydrophobic pockets within the active site, potentially increasing binding affinity.

Modification of the Ethylamide Group: The ethyl group could be replaced with other alkyl or aryl groups to probe for additional interactions. The amide linkage itself could be altered to change its hydrogen bonding capacity.

Scaffold Hopping: The piperidine or acetamide scaffolds could be replaced with other heterocyclic systems to improve properties while maintaining the key binding interactions.

Each proposed modification would be evaluated computationally by docking the new analog into the target's active site and comparing its predicted binding energy and interaction profile to the parent compound. This iterative process of design, computational evaluation, and subsequent synthesis allows for the rational optimization of the lead compound.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In conjunction with QSAR/QSPR studies, it provides a powerful framework for predicting the biological activity and physicochemical properties of compounds.

Computational Screening and Virtual Library Design

Computational screening, or virtual screening, is a method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Starting with the this compound scaffold, a virtual library can be designed by systematically enumerating possible chemical modifications.

This involves defining points of variation on the core structure. For this compound, these could include:

R1: Substituents on the nitrogen of the piperidine ring.

R2, R3: Substituents at various positions on the carbon atoms of the piperidine ring.

R4: Replacement of the ethyl group on the amide nitrogen with a diverse set of chemical groups.

A virtual library containing thousands or even millions of virtual compounds can be generated by combining different chemical building blocks at these variation points. This library can then be screened against the 3D structure of a selected biological target using high-throughput docking or pharmacophore modeling to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing.

Correlation of Structural Descriptors with Predicted Biological Activities

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are built by calculating a set of numerical descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and their experimentally determined activities or properties.

For a series of analogs of this compound, a QSAR study would involve calculating various types of molecular descriptors:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, partial charges). nih.gov

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Once these descriptors are calculated for a training set of molecules with known biological activity (e.g., IC50 values), a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) is used to build the QSAR model. researchgate.net The predictive power of the model is then validated using an external set of compounds. A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Table 2: Example of Descriptors for a Hypothetical QSAR Study of this compound Analogs

| Compound ID | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| Analog 1 | 186.25 | 1.2 | 52.6 | 6.5 |

| Analog 2 | 200.28 | 1.5 | 52.6 | 6.8 |

| Analog 3 | 216.25 | 0.9 | 61.8 | 7.1 |

Note: This table is a simplified, hypothetical representation of data that would be used in a QSAR study. The predicted activity would be derived from a QSAR equation based on these and other structural descriptors.

Biochemical and Pre Clinical Research Applications of N Ethyl 2 Piperidin 2 Yloxy Acetamide and Its Analogues

Investigation of Receptor Modulation and Ligand Binding Profiles

No publicly available research data exists for the receptor modulation and ligand binding profiles of N-Ethyl-2-(piperidin-2-yloxy)acetamide. The following subsections detail the specific areas where no information was found.

There are no available scientific studies detailing the results of Sigma-1 receptor binding assays or the functional activity of this compound. Therefore, its affinity (Kᵢ) and efficacy (e.g., agonist, antagonist, or modulator activity) at the Sigma-1 receptor remain uncharacterized.

Investigations into the binding affinity and functional activity of this compound at the mu (µ), delta (δ), and kappa (κ) opioid receptors have not been published. Its potential as an opioid receptor ligand is currently unknown.

There is no available data from studies investigating the modulatory effects of this compound on calcium channels. Its activity as a potential calcium channel blocker or activator has not been reported in the scientific literature.

No research has been published detailing the interaction of this compound with other neurotransmitter receptors. Its broader neuropharmacological profile is therefore not established.

Cellular Activity and Biological Pathways Investigations

Information regarding the cellular activity and the effects of this compound on biological pathways is not available in the public domain.

There are no published studies on the in vitro cytotoxicity of this compound in any cancer cell lines, including HeLa cells. Consequently, its potential as an anti-cancer agent has not been evaluated.

Lack of Specific Research Data Precludes Analysis of this compound

A thorough and extensive search of publicly available scientific literature and databases has revealed a significant lack of specific research data on the chemical compound this compound and its close analogues. Consequently, a detailed analysis of its biochemical and pre-clinical research applications, with a focus on rationalizing substituent effects on receptor affinity and cellular responses, cannot be provided at this time.

The initial objective was to construct a detailed article based on a provided outline, which required in-depth research findings and data tables illustrating the structure-activity relationships (SAR) of this specific compound series. However, the comprehensive search did not yield any dedicated studies that systematically investigate how chemical modifications to the this compound scaffold influence its pharmacological properties.

While the search did identify research on broader categories of related compounds, such as other piperidine (B6355638) and acetamide (B32628) derivatives, the structural differences are too significant to allow for a scientifically accurate and relevant extrapolation to this compound. Such an attempt would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified subject matter.

The requested article section, "5.3.3. Rationalizing Substituent Effects on Receptor Affinity and Cellular Responses," necessitates access to specific experimental data, including binding affinities (e.g., Kᵢ, IC₅₀ values) and functional cellular responses (e.g., EC₅₀, Emax values) for a series of analogues. This type of data is generated through targeted synthesis and pharmacological testing, which appears not to have been published for this particular chemical series.

Without this foundational research, it is impossible to construct the data tables and provide the detailed discussion on substituent effects as required. Therefore, the generation of the requested article focusing solely on this compound and its analogues is not feasible due to the absence of the necessary scientific data in the public domain.

Future Perspectives and Research Challenges for N Ethyl 2 Piperidin 2 Yloxy Acetamide

Development of Novel and Efficient Synthetic Methodologies

A significant hurdle in the study of N-Ethyl-2-(piperidin-2-yloxy)acetamide is the development of efficient and stereoselective synthetic routes. The piperidine (B6355638) ring is substituted at the 2-position, which is a chiral center, meaning that the compound can exist as two enantiomers. As the biological activity of chiral molecules often resides in only one of the enantiomers, the ability to selectively synthesize the desired stereoisomer is of paramount importance.

Future research will need to focus on asymmetric synthesis strategies to obtain enantiomerically pure this compound. acs.org This could involve the use of chiral catalysts, chiral auxiliaries, or biocatalytic methods such as enzyme-catalyzed reactions. acs.orgrsc.org For instance, transaminases have been successfully used for the stereoselective synthesis of 2-substituted chiral piperidines from ω-chloroketones. acs.org Another promising approach is the use of double reductive amination cascades, which have been shown to produce 2-substituted piperidines with high diastereoselectivity. rsc.orgnih.gov

Furthermore, the development of modular synthetic routes is crucial. A modular approach would allow for the easy and rapid generation of a library of analogues by varying the substituents on the piperidine ring, the acetamide (B32628) nitrogen, and the length of the alkyl chain. nih.gov This would be invaluable for structure-activity relationship (SAR) studies. Challenges remain in optimizing reaction conditions to ensure high yields, minimize by-products, and ensure the scalability of the synthesis for potential future applications.

| Synthetic Strategy | Description | Potential Application for this compound |

| Asymmetric Transaminase-Triggered Cyclization | Utilizes transaminases to catalyze the stereoselective amination of a ketone, followed by spontaneous cyclization to form the chiral piperidine ring. acs.org | Production of enantiomerically pure 2-substituted piperidine precursors. |

| Double Reductive Amination Cascade | A sequence of two reductive amination reactions to form the piperidine ring with high stereocontrol, often using a chiral auxiliary. rsc.orgnih.gov | Stereoselective synthesis of the piperidine core of the molecule. |

| Gold-Catalyzed Cyclization | Gold catalysts can be used to promote the cyclization of suitable precursors to form the piperidine ring. nih.gov | An alternative method for the construction of the piperidine scaffold. |

| Modular Synthesis | A synthetic approach that allows for the easy assembly of a molecule from a set of interchangeable "modules" or building blocks. nih.gov | Rapid generation of a library of analogues for SAR studies. |

Advanced Computational Design of Highly Selective and Potent Analogues

Computational chemistry offers powerful tools to accelerate the process of drug discovery and design. For this compound, where the biological target is not yet known, computational methods can be employed to predict its potential bioactivities and to design more potent and selective analogues.

A key challenge is the lack of experimental data to build and validate computational models. However, as initial biological data becomes available, quantitative structure-activity relationship (QSAR) models can be developed. nih.govresearchgate.net These models correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of novel, untested analogues. researchgate.net

Molecular docking and molecular dynamics simulations are other powerful computational techniques that can be applied. researchgate.netnih.govrsc.org If a potential biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound and its analogues to the target's active site. nih.govrsc.org This information can then be used to design new analogues with improved binding interactions. Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-target complex, further refining the design of new compounds. researchgate.net

| Computational Method | Description | Application in Designing Analogues |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate the chemical structure of molecules to their biological activity. nih.govresearchgate.netresearchgate.net | Predict the activity of new analogues and guide the design of more potent compounds. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a biological target. researchgate.netnih.govrsc.org | Identify key binding interactions and design analogues with improved affinity. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the dynamic behavior of biological systems. researchgate.net | Understand the stability of the ligand-target complex and refine the design of new analogues. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity. nih.gov | Design new molecules that fit the pharmacophore and are likely to be active. |

Expansion of Biological Activity Spectrum and Target Identification

The piperidine and acetamide moieties are present in a vast number of compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects. researchgate.netresearchgate.netnih.gov A major future direction for this compound research is to explore its potential biological activity spectrum through broad-based screening.

High-throughput screening (HTS) campaigns against a wide range of biological targets, such as enzymes, receptors, and ion channels, could uncover novel therapeutic applications for this class of compounds. Given the structural similarities to known bioactive molecules, it is plausible that this compound or its analogues may exhibit interesting pharmacological properties.

Once a biological activity is identified, a significant challenge is the identification of the specific molecular target, a process known as target deconvolution. A variety of experimental techniques can be employed for this purpose, including affinity chromatography using a modified version of the compound, activity-based protein profiling (ABPP), and genetic methods such as RNA interference (RNAi) or CRISPR-Cas9 screening. Identifying the molecular target is a critical step in understanding the mechanism of action and for the rational design of improved compounds.

| Potential Biological Activity | Rationale based on Structural Motifs | Examples of Related Compounds |

| Anticancer | Piperidine derivatives are known to exhibit anticancer properties. researchgate.netnih.gov | Substituted piperidines have shown activity against various cancer cell lines. researchgate.net |

| Antimicrobial | Acetamide and piperidine derivatives have been reported to have antimicrobial activity. nih.gov | N-substituted acetamides have shown activity against bacteria and fungi. |

| CNS Activity | The piperidine ring is a common feature in many centrally acting drugs. researchgate.net | Many antipsychotics and analgesics contain a piperidine scaffold. researchgate.net |

| Enzyme Inhibition | The acetamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzyme active sites. researchgate.net | Substituted acetamide derivatives have been identified as inhibitors of enzymes like butyrylcholinesterase. researchgate.net |

Exploration of this compound as a Molecular Probe for Biological Systems

Molecular probes are essential tools for studying biological processes. They are molecules that can be used to detect, visualize, or quantify other molecules or to study their function in biological systems. This compound could serve as a scaffold for the development of novel molecular probes.

A key challenge in this area is to chemically modify the molecule to incorporate a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a photo-crosslinking moiety, without abolishing its biological activity. This would require a thorough understanding of the structure-activity relationship to identify positions on the molecule that can be modified without disrupting its interaction with its biological target.

Once developed, these molecular probes could be used in a variety of applications. For example, a fluorescently labeled version of the compound could be used to visualize its subcellular localization in living cells using fluorescence microscopy. A biotinylated analogue could be used in pull-down assays to identify its protein binding partners. A probe with a photo-crosslinking group could be used to covalently label its target protein, facilitating its identification and characterization. The development of such molecular probes would be a significant step forward in elucidating the biological function of this class of compounds. nbinno.com

| Type of Molecular Probe | Modification | Application |

| Fluorescent Probe | Covalent attachment of a fluorescent dye. | Visualization of the compound's subcellular localization and tracking its movement in real-time. |

| Affinity-Based Probe | Incorporation of a biotin tag. | Identification of binding partners (target proteins) through pull-down assays and affinity chromatography. |

| Photoaffinity Probe | Introduction of a photo-reactive group (e.g., an azide (B81097) or diazirine). | Covalent labeling of the target protein upon photoactivation, facilitating target identification. |

| Radiolabeled Probe | Incorporation of a radioisotope (e.g., ³H or ¹⁴C). | Quantitative binding assays and in vivo imaging studies (e.g., PET or SPECT). |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Ethyl-2-(piperidin-2-yloxy)acetamide?

- Methodology : A common approach involves reacting piperidin-2-ol derivatives with ethylamine and acetamide precursors under alkaline conditions. For example, analogous syntheses (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) utilize nucleophilic substitution between amines and activated esters, followed by purification via recrystallization or column chromatography . Key steps include:

- Reaction optimization : Adjusting stoichiometry and solvent polarity (e.g., ethanol reflux) to enhance yield.

- Purification : Use nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural validation .

Q. How should researchers characterize the purity and structure of this compound?

- Analytical techniques :

- NMR spectroscopy : Confirm proton environments (e.g., piperidine ring protons at δ 1.4–3.0 ppm, acetamide carbonyl at ~170 ppm in NMR) .

- High-resolution MS : Verify molecular weight (e.g., expected m/z for ).

- HPLC : Assess purity (>95% recommended for pharmacological studies) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Solubility : The acetamide moiety suggests moderate water solubility due to hydrogen bonding, but lipophilic piperidine groups may require polar aprotic solvents (e.g., DMSO, ethanol) .

- Stability : Avoid prolonged exposure to strong acids/bases to prevent hydrolysis (similar to acetamide derivatives, which degrade into acetic acid and amines under extreme pH) .

Q. What safety protocols are essential for handling this compound?

- Toxicity mitigation : Use fume hoods, gloves, and eye protection. Refer to acetamide safety

- Carcinogenicity : Rodent studies indicate potential carcinogenicity; prioritize in vitro assays before in vivo models .

- Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities?

- Experimental design :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., chloroform/acetone mixtures) .

- Refinement : Use SHELXL for high-resolution data to model hydrogen bonding and torsional angles. Address disorder in flexible piperidine rings via PART instructions .

Q. What experimental strategies are suitable for studying pharmacokinetics in animal models?

- Dosing : Administer via oral gavage or intravenous injection in rodents. Monitor plasma concentrations using LC-MS/MS.

- Metabolic profiling : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites. Compare with structurally related acetamides (e.g., N-phenethylacetamide) .

Q. How do acidic/basic conditions affect the stability of this compound?

- Hydrolysis studies :

- Protocol : Expose the compound to buffers (pH 2–12) at 37°C. Monitor degradation via HPLC.

- Findings : Acetamide derivatives hydrolyze rapidly below pH 3 (forming acetic acid) and above pH 10 (yielding amines) . Adjust formulation pH to 6–8 for stability .

Q. What mechanistic approaches can elucidate its biological activity (e.g., CNS effects)?

- In vitro assays :

- Receptor binding : Screen against GPCRs (e.g., serotonin, dopamine receptors) using radioligand displacement.

- Functional assays : Measure cAMP modulation in HEK293 cells transfected with target receptors .

- In silico modeling : Dock the compound into piperidine-binding pockets (e.g., σ receptors) using AutoDock Vina .

Q. How can researchers assess potential carcinogenicity?

- Guidelines :

- In vivo models : Conduct 2-year bioassays in rodents (OECD TG 451), monitoring liver tumors.

- Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay (rodent bone marrow). Note: Acetamide derivatives may show carcinogenicity without genotoxicity, suggesting epigenetic mechanisms .

Key Research Challenges

- Synthetic scalability : Optimize catalytic steps (e.g., Pd-mediated coupling) for gram-scale production .

- Biological selectivity : Address off-target effects via structure-activity relationship (SAR) studies on piperidine substituents .

- Data contradictions : Resolve discrepancies between in vitro potency and in vivo efficacy using PK/PD modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.